molecular formula C18H31NO4 B1263053 Tumonoic acid E

Tumonoic acid E

Cat. No. B1263053
M. Wt: 325.4 g/mol
InChI Key: UUFOMZNZQYHUJH-UKUODDPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tumonoic acid E is a N-acyl-amino acid. It has a role as a metabolite.

Scientific Research Applications

Synthesis and Derivatives

  • Tumonoic acids, including Tumonoic acid E, have been a focus of synthetic chemistry research. Notably, an efficient synthesis of Tumonoic acid A and its derivatives was achieved, starting from commercially available n-octanal. This synthesis is significant due to the anti-inflammatory activity and inhibitory activity towards calcium oscillations in neocortical neurons of these compounds (Nagalatha, Narala, & Narsaiah, 2018).

Natural Occurrence and Isolation

  • Tumonoic acids, including Tumonoic acid E, were initially identified as novel metabolites in a cyanobacterial assemblage. Their discovery stemmed from Lyngbya majuscula and Schizothrix calcicola, highlighting the potential of marine organisms as sources of unique bioactive compounds (Harrigan et al., 1999).

Phylogeny-Guided Isolation

  • A phylogeny-guided approach was used to isolate new variations of tumonoic acids from marine cyanobacteria. This approach underscores the significance of evolutionary relationships in predicting the production of secondary metabolites in cyanobacteria. Ethyl tumonoate A, a derivative of Tumonoic acid, demonstrated anti-inflammatory activity and inhibitory effects on calcium oscillations in neocortical neurons (Engene et al., 2011).

properties

Product Name

Tumonoic acid E

Molecular Formula

C18H31NO4

Molecular Weight

325.4 g/mol

IUPAC Name

(2S)-1-[(E,2S,3R)-3-hydroxy-2,4,6-trimethyldec-4-enoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H31NO4/c1-5-6-8-12(2)11-13(3)16(20)14(4)17(21)19-10-7-9-15(19)18(22)23/h11-12,14-16,20H,5-10H2,1-4H3,(H,22,23)/b13-11+/t12?,14-,15-,16-/m0/s1

InChI Key

UUFOMZNZQYHUJH-UKUODDPASA-N

Isomeric SMILES

CCCCC(C)/C=C(\C)/[C@@H]([C@H](C)C(=O)N1CCC[C@H]1C(=O)O)O

Canonical SMILES

CCCCC(C)C=C(C)C(C(C)C(=O)N1CCCC1C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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